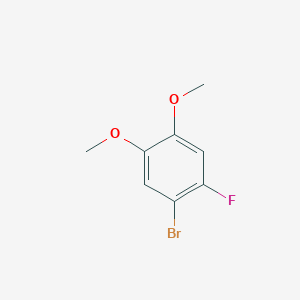

1-Bromo-2-fluoro-4,5-dimethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

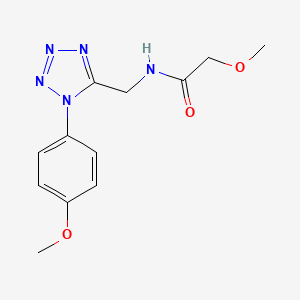

1-Bromo-2-fluoro-4,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8BrFO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-4,5-dimethoxybenzene consists of a benzene ring substituted with bromo, fluoro, and two methoxy groups . The exact positions of these substituents can be inferred from the name of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-fluoro-4,5-dimethoxybenzene include a molecular weight of 235.05 . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Bromo-2-fluoro-4,5-dimethoxybenzene, focusing on six unique applications:

Pharmaceutical Chemistry

1-Bromo-2-fluoro-4,5-dimethoxybenzene is used in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block in the creation of drugs that target specific biological pathways. For instance, it can be used in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents .

Organic Synthesis

In organic synthesis, 1-Bromo-2-fluoro-4,5-dimethoxybenzene serves as a versatile intermediate. It is particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are fundamental in forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Material Science

This compound is also significant in material science, especially in the development of organic electronic materials. Its incorporation into polymers can enhance the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Agricultural Chemistry

In agricultural chemistry, 1-Bromo-2-fluoro-4,5-dimethoxybenzene is used in the synthesis of agrochemicals, such as herbicides and pesticides. Its ability to form stable compounds with specific biological activity makes it valuable in protecting crops from pests and diseases .

Environmental Chemistry

The compound is employed in environmental chemistry for the development of sensors and detection systems. Its unique chemical properties allow it to be used in the detection of pollutants and hazardous substances in the environment, contributing to environmental monitoring and protection .

Medicinal Chemistry

In medicinal chemistry, 1-Bromo-2-fluoro-4,5-dimethoxybenzene is used to develop new therapeutic agents. Its structural features enable the design of molecules with improved pharmacokinetic and pharmacodynamic properties, enhancing the efficacy and safety of new drugs .

These applications highlight the versatility and importance of 1-Bromo-2-fluoro-4,5-dimethoxybenzene in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes 1-Bromo-2,4-dimethoxybenzene 97 17715-69-4 - MilliporeSigma 2-Bromo-1-fluoro-4-nitrobenzene, 95%, Thermo Scientific Chemicals

Mécanisme D'action

The mechanism of action for reactions involving 1-Bromo-2-fluoro-4,5-dimethoxybenzene is likely to involve electrophilic aromatic substitution, as is common with benzene derivatives . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-2,4-dimethoxybenzene, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that 1-Bromo-2-fluoro-4,5-dimethoxybenzene may have similar hazards, but specific data was not found.

Propriétés

IUPAC Name |

1-bromo-2-fluoro-4,5-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGGNHIRTLQXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-4,5-dimethoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)